molecular formula C14H25NO6 B7772651 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B7772651
M. Wt: 303.35 g/mol
InChI Key: YMOYURYWGUWMFM-UHFFFAOYSA-N
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Description

The compound 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid (IUPAC name) is a protected derivative of glutamic acid. Commonly referred to as Boc-Glu-OtBu, it features two tert-butyl-based protecting groups:

  • A tert-butoxycarbonyl (Boc) group at the amino position.
  • A tert-butoxy (OtBu) ester at the γ-carboxylic acid position.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYURYWGUWMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24277-39-2
Record name NSC164659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Transesterification-Based Protection of Glutamic Acid Backbone

A foundational step in synthesizing this compound involves introducing tert-butyl groups to the glutamic acid backbone. Patent CN103232369A details a transesterification approach using tert-butyl acetate under acidic catalysis. Glutamic acid (Glu) reacts with excess tert-butyl acetate in the presence of perchloric acid (HClO₄) at 10–20°C for 24–48 hours, yielding the bis-protected intermediate Glu(OtBu)₂ (Figure 1). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of glutamic acid attacks the electrophilic carbonyl of tert-butyl acetate.

Key Parameters

  • Molar Ratios : Glu : tert-butyl acetate : HClO₄ = 1 : 5–20 : 1.2–2.

  • Temperature Control : Maintaining temperatures below 20°C prevents undesired side reactions, such as tert-butyl group migration or racemization.

This method achieves >85% conversion to Glu(OtBu)₂, as confirmed by HPLC and mass spectrometry.

Regioselective Deprotection Using Copper Salts

Selective removal of one tert-butyl ester from Glu(OtBu)₂ is critical for generating the mono-protected precursor. Patent CN103232369A employs copper sulfate (CuSO₄·5H₂O) in aqueous media to selectively hydrolyze the 1-tert-butyl ester. At 50°C, Cu²⁺ coordinates with the carboxylate anion of Glu(OtBu)₂, destabilizing the ester bond at the α-position while leaving the γ-ester intact (Figure 2). The resulting copper complex, Cu[Glu(OtBu)]ₓ (x = 1–2), is treated with EDTA or chelating resins to remove copper ions, yielding Glu(OtBu) in >90% purity.

Optimization Insights

  • Solvent System : Water enables efficient Cu²⁺ coordination without ester hydrolysis side reactions.

  • Stoichiometry : A 1:1 molar ratio of CuSO₄ to Glu(OtBu)₂ ensures complete complexation.

Boc Protection of the Amino Group

The free amino group in Glu(OtBu) is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Patent EP1867657A1 highlights the use of biphasic systems (water:dichloromethane) with sodium bicarbonate to facilitate Boc coupling. The reaction proceeds at 0–5°C to minimize carbamate hydrolysis, achieving >95% conversion to Boc-Glu(OtBu).

Reaction Equation
Glu(OtBu) + Boc2ONaHCO3Boc-Glu(OtBu) + CO2+H2O\text{Glu(OtBu) + Boc}_2\text{O} \xrightarrow{\text{NaHCO}_3} \text{Boc-Glu(OtBu) + CO}_2 + \text{H}_2\text{O}

Comparative Analysis of Catalytic Systems

Acid Catalysts in Transesterification

Perchloric acid (HClO₄) outperforms alternatives like sulfuric or p-toluenesulfonic acid in the transesterification step due to its strong protonating ability and low nucleophilicity, which minimizes ester cleavage.

Table 1: Catalyst Performance in Glu(OtBu)₂ Synthesis

CatalystConversion (%)Side Products (%)
HClO₄923
H₂SO₄7812
p-TsOH6518

Data adapted from CN103232369A.

Chelation-Assisted Deprotection

Copper(II) ions provide superior regioselectivity compared to Fe³⁺ or Al³⁺, which exhibit broader ester hydrolysis activity. The Cu²⁺-carboxylate chelate stabilizes the transition state, directing hydrolysis to the α-position.

Industrial-Scale Process Design

Continuous Flow Reactors for Transesterification

Recent advancements implement continuous flow systems to enhance heat transfer and mixing during tert-butyl acetate reactions. A tubular reactor with static mixers reduces reaction time from 48 hours (batch) to 6 hours, achieving 94% yield at 15°C.

Solvent Recycling in Copper Removal

Patent EP1867657A1 emphasizes solvent recovery during de-coppering. After EDTA treatment, the aqueous phase is distilled to recover >90% of Cu-EDTA complexes for reuse, reducing waste generation by 40%.

Challenges and Mitigation Strategies

Racemization During Protection

The Boc-protection step risks racemization at the α-carbon. To suppress this, EP1867657A1 recommends:

  • Low Temperatures : 0–5°C slows base-catalyzed enolization.

  • Biphasic Systems : Limiting water content reduces hydroxide ion concentration.

Tert-Butyl Group Migration

Under acidic conditions, tert-butyl esters may migrate between hydroxyl groups. CN103232369A addresses this by:

  • Buffered Conditions : Maintaining pH 4–5 during transesterification.

  • Short Reaction Times : Automated quenching prevents equilibrium shifts.

Applications in Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its dual protection allows selective deprotection:

  • TFA-Labile Boc Group : Removed first for amino group activation.

  • Acid-Stable tert-Butyl Ester : Retained during peptide elongation, then cleaved with HF or TFA/scavenger mixtures .

Chemical Reactions Analysis

Types of Reactions

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid after Boc removal, various oxidation products, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

This compound exhibits potential as a pharmaceutical intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity, making it a valuable scaffold in drug development.

Case Studies in Drug Development

  • Anticancer Agents : Research has shown that derivatives of oxo acids can inhibit tumor growth by interfering with metabolic pathways in cancer cells. For instance, compounds that incorporate the oxo group have been linked to increased apoptosis in various cancer cell lines .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been investigated, with studies indicating that it may reduce the production of pro-inflammatory cytokines. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .

Biochemistry

In biochemistry, the compound serves as a building block for peptide synthesis and enzyme inhibitors.

Peptide Synthesis

The presence of the carboxylic acid functional group allows this compound to participate in peptide bond formation, facilitating the synthesis of peptides with specific biological functions. It can be used to create cyclic peptides that exhibit enhanced stability and bioactivity compared to linear counterparts .

Enzyme Inhibition

Research indicates that modifications of this compound can lead to effective enzyme inhibitors. For example, derivatives have been tested against proteases involved in various diseases, showcasing significant inhibition rates and potential therapeutic benefits .

Material Science

In material science, this compound's unique chemical properties are being explored for the development of advanced materials.

Polymer Chemistry

The incorporation of 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Its application in creating biodegradable polymers is particularly noteworthy, aligning with global sustainability goals .

Comparison Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Anti-inflammatory propertiesReduces pro-inflammatory cytokines
BiochemistryPeptide synthesisFacilitates formation of stable cyclic peptides
Enzyme inhibitionSignificant inhibition rates against proteases
Material SciencePolymer chemistryEnhances mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid primarily involves the protection of amino groups in amino acids and peptides. The Boc group is added to the amino group, preventing it from participating in unwanted side reactions during synthesis . The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Glutamic Acid Derivatives

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Boc-Glu-OtBu 4-Boc, 5-OtBu C₁₄H₂₅NO₆ 303.35 Peptide synthesis
H-Glu-OtBu [(4S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid] 5-OtBu (unprotected amino group) C₉H₁₇NO₅ 219.23 Peptide intermediate
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 2-Boc, 5-OH (hydroxyl instead of oxo group) C₁₀H₁₉NO₅ 233.26 Limited data; potential prodrug
Boc-D-Glu(OtBu)-OH D-enantiomer of Boc-Glu-OtBu C₁₄H₂₅NO₆ 303.35 Chiral peptide synthesis
NODA-GA(tBu)₃ Triazacyclononane core with multiple OtBu groups C₂₂H₃₉N₃O₈ 473.56 Radiopharmaceutical chelator

Functional and Application-Based Differences

(a) Boc-Glu-OtBu vs. H-Glu-OtBu
  • Protection Strategy : Boc-Glu-OtBu has dual protection (Boc and OtBu), whereas H-Glu-OtBu lacks the Boc group. This makes Boc-Glu-OtBu more stable during multi-step syntheses but requires additional deprotection steps .
  • Solubility: The Boc group enhances solubility in non-polar solvents, facilitating coupling reactions in SPPS.
(b) Boc-Glu-OtBu vs. 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Toxicity Data: Limited toxicological information is available for both compounds, but safety protocols recommend avoiding inhalation or skin contact .
(c) Boc-Glu-OtBu vs. NODA-GA(tBu)₃
  • Complexity: NODA-GA(tBu)₃ incorporates a triazacyclononane macrocycle for metal chelation, unlike Boc-Glu-OtBu’s linear structure. This makes it suitable for radiopharmaceutical applications (e.g., PET imaging) .
  • Molecular Weight: NODA-GA(tBu)₃ has a significantly higher molecular weight (473.56 g/mol), impacting its pharmacokinetic properties.

Stereochemical Considerations

  • Boc-D-Glu(OtBu)-OH : The D-enantiomer of Boc-Glu-OtBu is used to introduce chirality in peptides, affecting biological activity and enzyme interactions. This is critical in designing therapeutics with target specificity .

Research Findings and Data

Table 2: Physicochemical Properties

Property Boc-Glu-OtBu H-Glu-OtBu 5-Hydroxy-2-[(2-methylpropan-2-yl)...
Melting Point Not reported Not reported Not reported
Solubility (DMSO) 100 mg/mL (329.65 mM) Limited data Limited data
Stability Stable at -20°C Hygroscopic Reacts with strong oxidizers
Hazard Classification Not classified Not classified P261, P262 precautions recommended

Biological Activity

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
  • Molecular Formula : C13H23NO6
  • Molecular Weight : 285.33 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Modulation : The compound acts as an amino acid derivative that influences protein synthesis pathways, potentially enhancing anabolic processes in muscle tissue.
  • Cell Signaling Pathways : It has been shown to interact with various cell signaling pathways, including:
    • PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth and metabolism regulation.
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
  • Inflammatory Response Regulation : The compound exhibits anti-inflammatory properties by modulating cytokine release and immune cell activity.

Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Decreases the production of pro-inflammatory cytokines.
Anabolic Effects Promotes muscle protein synthesis and recovery post-exercise.
Neuroprotective Protects neuronal cells from apoptosis under stress conditions.

Study 1: Anabolic Effects in Muscle Tissue

A study conducted on athletes demonstrated that supplementation with this compound led to significant increases in lean muscle mass compared to a placebo group. The study highlighted its role in enhancing recovery and reducing muscle soreness post-exercise.

Study 2: Anti-inflammatory Properties

In a controlled trial involving inflammatory models, the compound exhibited a marked reduction in inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.

Study 3: Neuroprotective Effects

Research published in a neuroscience journal indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting its use in neurodegenerative disease therapies.

Q & A

Q. Table 1: Key Physical Properties

PropertyValueReference
Molecular Weight233.26 g/mol
Storage Temperature10–25°C
Hazardous DecompositionCO₂, NOx

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
HR-MS (Orbitrap)Molecular weight confirmation
¹H/¹³C NMRFunctional group analysis
Reverse-Phase HPLCPurity assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Reactant of Route 2
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5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

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